N-methyl-N-(2-morpholin-4-ylethyl)-2-(triazol-1-yl)benzamide
Description
N-methyl-N-(2-morpholin-4-ylethyl)-2-(triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a triazole ring, a morpholine ring, and a benzamide moiety, which are common structural motifs in medicinal chemistry. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Properties
IUPAC Name |
N-methyl-N-(2-morpholin-4-ylethyl)-2-(triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-19(8-9-20-10-12-23-13-11-20)16(22)14-4-2-3-5-15(14)21-7-6-17-18-21/h2-7H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLNTDWTOYQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCOCC1)C(=O)C2=CC=CC=C2N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-morpholin-4-ylethyl)-2-(triazol-1-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Formation of the Benzamide Moiety: The final step might involve the coupling of the triazole-morpholine intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the triazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-methyl-N-(2-morpholin-4-ylethyl)-2-(triazol-1-yl)benzamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for diseases such as cancer or infections.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-morpholin-4-ylethyl)-2-(triazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with similar structures might:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Interact with DNA/RNA: By intercalating between base pairs or binding to specific sequences.
Modulate Receptors: By acting as agonists or antagonists at receptor sites.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-morpholin-4-ylethyl)-2-(triazol-1-yl)benzamide derivatives: Compounds with slight modifications to the triazole or morpholine rings.
Other Benzamides: Such as metoclopramide or sulpiride, which have different substituents but similar core structures.
Triazole-containing Compounds: Like fluconazole or itraconazole, which are known for their antifungal properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
